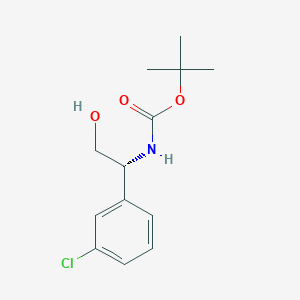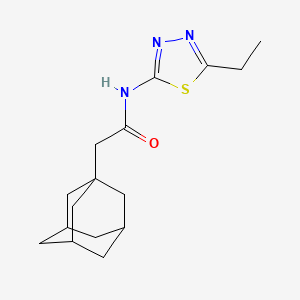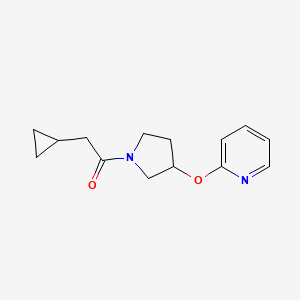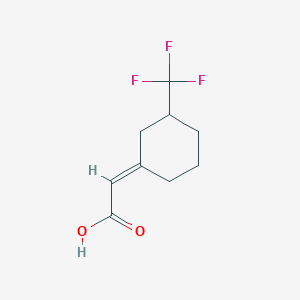
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” is characterized by the presence of a trifluoromethyl group . This group plays an important role in the properties and reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” typically involve the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” are influenced by the presence of the trifluoromethyl group . This group contributes to the compound’s reactivity and stability .Applications De Recherche Scientifique
Radical Trifluoromethylation
The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have opened up new avenues for drug discovery and material science . Researchers are exploring the incorporation of trifluoromethyl groups into organic molecules to enhance their properties, such as lipophilicity, metabolic stability, and bioactivity.
Fluorinated Pharmaceuticals
Trifluoromethyl-containing compounds serve as valuable synthetic targets. By introducing the trifluoromethyl group into drug molecules, researchers can modulate their pharmacokinetics, binding affinity, and metabolic pathways. These modifications often lead to improved drug efficacy and reduced side effects. The compound could be a precursor for designing novel fluorinated pharmaceuticals .
C–F Bond Activation
The C–F bond is notoriously challenging to activate in organic synthesis. Trifluoromethyl-containing compounds, with their three equivalent C–F bonds, serve as starting materials for creating diverse fluorinated molecules. Researchers explore selective C–F bond activation strategies to access novel building blocks for drug synthesis and materials science .
Deoxygenative Trifluoromethylthiolation
A fascinating method involves converting readily available carboxylic acids into trifluoromethyl thioesters. This deoxygenative trifluoromethylthiolation process uses an “umpolung” strategy, where triphenylphosphine activates an electrophilic trifluoromethylthiolating reagent. The resulting trifluoromethyl thioesters find applications in synthetic chemistry and drug development .
Mécanisme D'action
Orientations Futures
The future directions in the study of “(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid” and similar compounds likely involve further exploration of trifluoromethylation processes . This could lead to the development of new synthetic methods and the discovery of novel trifluoromethyl-containing compounds .
Propriétés
IUPAC Name |
(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSSULWRABKPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=CC(=O)O)C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

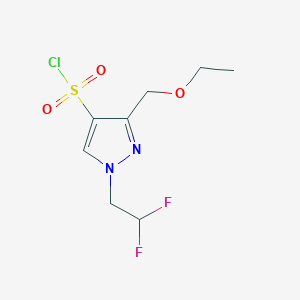
![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

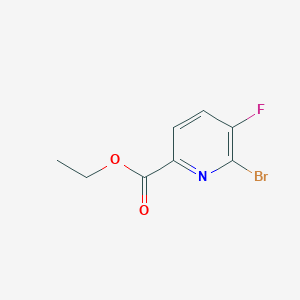
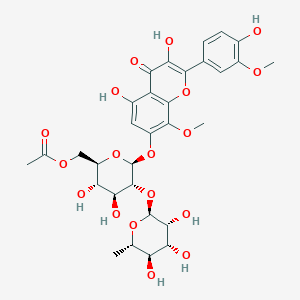
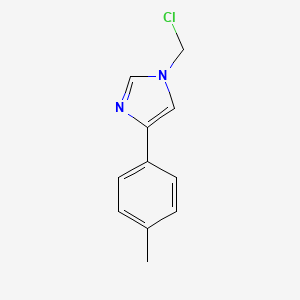
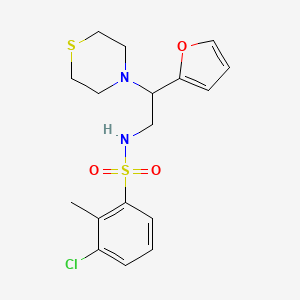

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)
